CFTR Inhibitor

CFTR inhibitor potency IC50

CFTRinh-172 is a voltage-independent, selective CFTR chloride channel blocker (Ki 300 nM) that does not inhibit VRAC/LRRC8-mediated chloride conductance or CaCC at CFTR-blocking concentrations-eliminating a key source of experimental confounders in patch-clamp electrophysiology and Ussing chamber studies. • Spares VRAC & CaCC at CFTR-blocking concentrations, validated in direct comparative studies • Ki 300 nM; reversible inhibition in <2 min; no effect on MDR1 or ATP-sensitive K+ channels • ≥98% purity (HPLC); light yellow powder; shipped ambient; store at -20°C, protected from light • Bulk quantities available; immediate global dispatch for time-sensitive research programs

Molecular Formula C26H21N4O3+
Molecular Weight 437.5 g/mol
Cat. No. B15134127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCFTR Inhibitor
Molecular FormulaC26H21N4O3+
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C
InChIInChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1
InChIKeyRSBJYRGOYAIVBG-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CFTR Inhibitor Procurement Guide


CFTR inhibitors are small molecules that block the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, a cAMP-regulated anion channel critical in epithelial fluid transport, secretory diarrhea, and polycystic kidney disease pathogenesis [1]. Widely used as research tools and potential therapeutics, these compounds vary substantially in potency, selectivity, mechanism of action, and physico-chemical properties [2]. The most common reference inhibitors include CFTRinh-172, GlyH-101, PPQ-102, IOWH-032, and (R)-BPO-27 [3].

CFTR Inhibitor Substitution Risks


Substituting one CFTR inhibitor for another without rigorous comparative validation introduces significant experimental confounders due to marked differences in potency (spanning 4 nM to >10 μM), distinct selectivity profiles for off-target chloride channels (VRAC, CaCC, VSORC) and cation channels (Orai1, ENaC), divergent voltage-dependence, and varying aqueous solubility [1]. For instance, GlyH-101 inhibits VRAC and CaCC at concentrations required for CFTR blockade, whereas CFTRinh-172 spares VRAC entirely but inhibits VSORC at higher concentrations [2]. PPQ-102 exhibits superior potency (IC50 ~90 nM) but remains uncharged at physiological pH, eliminating membrane potential-dependent partitioning artifacts that complicate data interpretation with charged analogs [3]. These non-interchangeable properties directly impact the validity of mechanistic studies, assay outcomes, and translational relevance [4].

CFTR Inhibitor Performance Comparison


PPQ-102 vs CFTRinh-172 Potency

PPQ-102 demonstrates superior CFTR inhibitory potency compared to CFTRinh-172, with an IC50 of approximately 90 nM versus 300 nM (Ki) for CFTRinh-172 [1]. This 3.3-fold difference in potency translates to lower required concentrations for complete channel blockade, reducing potential off-target effects at higher doses [2].

CFTR inhibitor potency IC50

CFTRinh-172 Spares VRAC Conductance

In a comparative study of chloride channel inhibitors, CFTRinh-172 was the only compound that had almost no effect on VRAC/LRRC8-mediated chloride conductance [1]. In contrast, GlyH-101 and PPQ-102 inhibited VRAC with IC50 values of 10 ± 1 μM and 20 ± 1 μM, respectively, at concentrations within their typical working ranges for CFTR inhibition [2]. This demonstrates that CFTRinh-172 provides superior selectivity for CFTR over VRAC channels.

CFTR inhibitor selectivity VRAC

CFTRinh-172 Spares CaCC Activity

In a direct comparative study using patch-clamp electrophysiology, CFTRinh-172 did not affect calcium-activated chloride conductance (CaCC), whereas GlyH-101 inhibited CaCC at concentrations used to block CFTR [1]. This differential selectivity is critical for studies where CaCC activity may confound interpretation of CFTR-dependent processes.

CFTR inhibitor CaCC selectivity

GlyH-101 vs CFTRinh-172 Solubility

GlyH-101 possesses substantially greater water solubility compared to CFTRinh-172, a property attributed to its glycine hydrazide structure [1]. While CFTRinh-172 has limited aqueous solubility (estimated <20 μM), structure-activity relationship studies have identified analogs with >180 μM solubility, representing >10-fold improvement [2]. GlyH-101's enhanced solubility facilitates in vivo administration and reduces the need for organic co-solvents that may introduce experimental artifacts.

CFTR inhibitor solubility formulation

In Vivo Efficacy of (R)-BPO-27

(R)-BPO-27 exhibits exceptional in vivo pharmacokinetic properties with >90% oral bioavailability and sustained therapeutic serum levels for >4 hours in mice [1]. In closed intestinal loop models, (R)-BPO-27 reduced cholera toxin-induced fluid secretion by ~70% at 5 mg/kg oral dose [2]. In contrast, many other CFTR inhibitors lack published in vivo efficacy data or demonstrate limited bioavailability.

CFTR inhibitor in vivo diarrhea

PPQ-102 Voltage-Independent Block

Unlike prior CFTR inhibitors such as CFTRinh-172 and GlyH-101, which are charged at physiological pH, PPQ-102 is uncharged and therefore not subject to membrane potential-dependent cellular partitioning or variable block efficiency [1]. Patch-clamp analysis confirmed voltage-independent CFTR inhibition by PPQ-102 and showed stabilization of the channel closed state [2]. This property ensures consistent inhibitory activity regardless of cellular membrane potential fluctuations.

CFTR inhibitor mechanism voltage-independence

CFTR Inhibitor Application Scenarios


High-Selectivity CFTR Electrophysiology

When studying CFTR-mediated chloride currents in cells or tissues that co-express volume-regulated anion channels (VRAC) or calcium-activated chloride channels (CaCC), CFTRinh-172 is the optimal choice. As demonstrated in direct comparative studies, CFTRinh-172 does not inhibit VRAC/LRRC8-mediated chloride conductance or CaCC at concentrations used for CFTR blockade [1][2]. This selectivity is critical for avoiding confounding off-target effects that would compromise data interpretation in patch-clamp electrophysiology or Ussing chamber experiments [3].

HTS Assays with Potent CFTR Inhibition

For high-throughput screening campaigns or cell-based assays requiring complete CFTR inhibition at low compound concentrations, PPQ-102 provides the highest potency among commercially available inhibitors (IC50 ~90 nM) [1]. Its voltage-independent mechanism and uncharged nature at physiological pH ensure consistent activity across varying cellular conditions [2]. The 3.3-fold potency advantage over CFTRinh-172 translates to lower compound consumption and reduced potential for off-target effects at screening concentrations [3].

In Vivo Diarrhea and PKD Models

For translational research involving animal models of secretory diarrhea or polycystic kidney disease, (R)-BPO-27 offers validated in vivo efficacy with >90% oral bioavailability [1]. Studies demonstrate that (R)-BPO-27 reduces cholera toxin-induced intestinal fluid secretion by ~70% at 5 mg/kg oral dose and prevents cyst expansion in PKD organ culture models [2][3]. These established in vivo benchmarks make (R)-BPO-27 the preferred tool compound for proof-of-concept studies requiring systemic CFTR inhibition.

Aqueous Formulation-Compatible Assays

When experimental protocols require aqueous formulations with minimal organic co-solvents, GlyH-101 or its water-soluble analogs (e.g., Tetrazolo-172, Oxo-172) are advantageous due to >10-fold higher aqueous solubility compared to CFTRinh-172 [1][2]. This property is particularly valuable for in vivo dosing via drinking water, continuous infusion, or in assays where DMSO concentrations must be minimized to avoid vehicle-induced artifacts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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